N-butylmethanesulfonamide

Catalog No.
S8945572
CAS No.
M.F
C5H13NO2S
M. Wt
151.23 g/mol
Availability
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N-butylmethanesulfonamide

Product Name

N-butylmethanesulfonamide

IUPAC Name

N-butylmethanesulfonamide

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

InChI

InChI=1S/C5H13NO2S/c1-3-4-5-6-9(2,7)8/h6H,3-5H2,1-2H3

InChI Key

XXXZQWGEVVOWFW-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C

Systematic Nomenclature and Molecular Formula

N-Butylmethanesulfonamide is formally named according to IUPAC guidelines as N-butylmethanesulfonamide. The name derives from the methanesulfonyl group (-SO₂CH₃) attached to the nitrogen atom of a butylamine. Its molecular formula, C₅H₁₃NO₂S, corresponds to a molecular weight of 151.23 g/mol. Alternative designations include N-butylmethanesulfonamide and methanesulfonamide, N-butyl-, both of which are recognized in chemical databases.

CAS Registry Number (3989-40-0) and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 3989-40-0, which facilitates unambiguous referencing across regulatory and commercial platforms. Additional identifiers include:

  • ChemSpider ID: 88122 (for related sulfonamides)
  • PubChem CID: 16300330 (for structurally similar derivatives)
  • MDL Number: MFCD00776277 (associated with analogous sulfonamides)

These identifiers ensure precise cross-referencing in chemical inventories and synthetic protocols.

Three-Dimensional Molecular Geometry and Conformational Analysis

The molecular structure of N-butylmethanesulfonamide features a tetrahedral sulfur atom center bonded to two oxygen atoms, a methyl group, and the nitrogen of the butylamine substituent (Figure 1). The sulfonyl group (-SO₂-) imposes rigidity, while the butyl chain adopts staggered conformations to minimize steric strain. Computational models suggest that the anti conformation, where the butyl group is oriented opposite to one sulfonyl oxygen, predominates due to reduced van der Waals repulsions.

Table 1: Key Bond Lengths and Angles (Theoretical Values)

Bond/AngleValue (Å/°)
S–O1.43
S–C(methyl)1.77
S–N1.62
O–S–O119.5
C–N–S112.3

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 3.15 (s, 3H, SO₂CH₃), 2.90–2.85 (t, 2H, N–CH₂), 1.45–1.40 (m, 2H, CH₂), 1.30–1.25 (m, 2H, CH₂), 0.90 (t, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 44.2 (SO₂CH₃), 38.5 (N–CH₂), 31.2 (CH₂), 20.1 (CH₂), 13.8 (CH₃).

Infrared (IR) Spectroscopy
Prominent absorption bands include:

  • 1325 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretching)
  • 2930 cm⁻¹ and 2860 cm⁻¹ (C–H stretching in butyl chain)
  • 3280 cm⁻¹ (N–H stretching, broad, if unsubstituted).

Mass Spectrometry (MS)
The electron ionization (EI) spectrum shows a molecular ion peak at m/z 151.23 (M⁺), with fragmentation patterns including:

  • m/z 136 (loss of CH₃)
  • m/z 94 (SO₂CH₃ fragment).

Nucleophilic Substitution Routes Using Methanesulfonyl Chloride

The most widely employed method for synthesizing N-butylmethanesulfonamide involves the reaction of n-butylamine with methanesulfonyl chloride. This nucleophilic substitution proceeds via attack of the amine’s lone pair on the electrophilic sulfur atom in methanesulfonyl chloride, displacing chloride and forming the sulfonamide bond [1] [3].

Reaction Conditions and Optimization

  • Solvent: Ethanol is commonly used due to its ability to solubilize both reactants and stabilize intermediates through hydrogen bonding [1]. In a representative procedure, n-butylamine (4.8 equivalents) is dissolved in ethanol at 0°C, followed by dropwise addition of methanesulfonyl chloride (1 equivalent). The mixture is stirred at room temperature for 16 hours, achieving yields up to 82% [1].
  • Stoichiometry: Excess amine (4.8 eq) ensures complete conversion of methanesulfonyl chloride, acting as both a reactant and a base to neutralize HCl byproducts [1].
  • Temperature Control: Slow addition at 0°C mitigates exothermic side reactions, while subsequent stirring at room temperature allows completion [3].

Mechanistic Insights
The reaction follows a two-step mechanism:

  • Nucleophilic Attack: n-Butylamine attacks the sulfonyl chloride, forming a tetrahedral intermediate.
  • Chloride Elimination: Collapse of the intermediate releases HCl, yielding N-butylmethanesulfonamide [1] [3].

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol0 → 201682 [1]
Dichloromethane252468
DMF901275

Amidation Strategies with n-Butylamine Precursors

While nucleophilic substitution dominates, alternative amidation approaches include in situ activation of methanesulfonic acid derivatives. For example, methanesulfonic anhydride reacts with n-butylamine in tetrahydrofuran (THF) under inert conditions, though yields are generally lower (60–70%) compared to chloride-based routes [3].

Key Considerations

  • Activating Agents: Carbodiimides (e.g., DCC) facilitate coupling between methanesulfonic acid and n-butylamine, but require stringent anhydrous conditions [3].
  • Byproduct Management: Urea byproducts from carbodiimides complicate purification, making this method less favorable for large-scale synthesis [3].

Solvent Effects and Catalytic Optimization

Solvent polarity and protic/aprotic characteristics significantly influence reaction kinetics and yields.

Protic Solvents (e.g., Ethanol)

  • Advantages: Stabilize charged intermediates via hydrogen bonding, enhancing reaction homogeneity [1].
  • Disadvantages: May protonate the amine, reducing nucleophilicity; requires excess amine to counteract this effect [1].

Aprotic Solvents (e.g., DMF, Dichloromethane)

  • Advantages: Polar aprotic solvents like DMF improve reaction rates by solubilizing ionic intermediates without protonating the amine .
  • Catalytic Bases: Addition of potassium carbonate (K₂CO₃) or triethylamine scavenges HCl, shifting the equilibrium toward product formation. For instance, using K₂CO₃ in DMF at 90°C increases yields to 75% .

Table 2: Solvent and Base Impact on Reaction Efficiency

SolventBaseTemperature (°C)Yield (%)
EthanolNone2082 [1]
DMFK₂CO₃9075
DCMTriethylamine2570

Purification Techniques and Yield Optimization

Purification of N-butylmethanesulfonamide, often obtained as an oily residue, requires tailored approaches:

Distillation

  • Short-Path Distillation: Effective under reduced pressure (e.g., 0.1 mmHg) to isolate the product as a colorless oil [1].

Chromatographic Methods

  • Flash Chromatography: Silica gel with eluents like dichloromethane/methanol/ammonia (90:9:1) achieves >95% purity [3].

Yield Enhancement Strategies

  • Excess Amine: Using 4.8 equivalents of n-butylamine ensures complete conversion of methanesulfonyl chloride [1].
  • Controlled Addition: Gradual introduction of methanesulfonyl chloride prevents localized overheating and side reactions [3].
  • Acid Scavengers: Molecular sieves or bases like K₂CO₃ improve yields by absorbing HCl .

Table 3: Purification Methods and Outcomes

MethodPurity (%)Yield Recovery (%)
Distillation9078 [1]
Flash Chromatography9585 [3]
Crystallization8865 [3]

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.06669983 g/mol

Monoisotopic Mass

151.06669983 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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